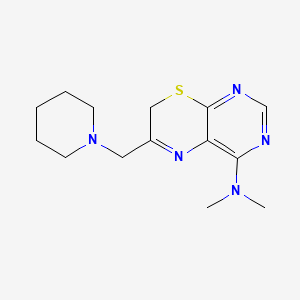

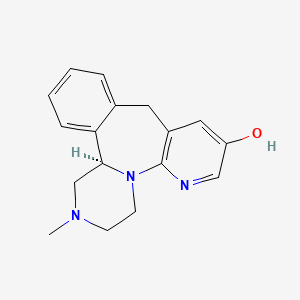

Alosetron metabolite M26

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alosetron metabolite M26 is a derivative of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. The metabolite M26 is formed during the metabolic process of alosetron in the human body and plays a role in its pharmacokinetics and pharmacodynamics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alosetron involves several steps, starting from the condensation of bulk chemicals such as N-methylaniline and 1,3-cyclohexadione. This is followed by photocyclization under oxidative conditions to form the tetrahydrocarbazolone core . The process can be optimized using catalytic palladium acetate in acetic acid at 100°C under an oxygen atmosphere .

Industrial Production Methods

Industrial production of alosetron and its metabolites, including M26, typically involves large-scale synthesis using similar methods as described above. The process is designed to be cost-effective and environmentally friendly, minimizing the use of stoichiometric reagents and harsh reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Alosetron metabolite M26 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic palladium acetate, acetic acid, and various oxidizing agents such as DDQ or manganese(III) acetate . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include various derivatives of the tetrahydrocarbazolone core, which are further processed to yield alosetron and its metabolites, including M26 .

Applications De Recherche Scientifique

Alosetron metabolite M26 has several scientific research applications, including:

Chemistry: Used as a model compound to study the metabolic pathways and reactions of alosetron.

Biology: Helps in understanding the biological effects and interactions of alosetron at the molecular level.

Medicine: Plays a role in the pharmacokinetics and pharmacodynamics of alosetron, contributing to its therapeutic effects in treating IBS.

Industry: Used in the development and optimization of industrial synthesis processes for alosetron and related compounds

Mécanisme D'action

Alosetron metabolite M26 exerts its effects by interacting with the serotonin 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract. By blocking these receptors, M26 helps regulate visceral pain, colonic transit, and gastrointestinal secretions, thereby contributing to the therapeutic effects of alosetron in treating IBS .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ondansetron: Another 5-HT3 antagonist used to treat nausea and vomiting.

Granisetron: Used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.

Palonosetron: Used to prevent chemotherapy-induced nausea and vomiting.

Uniqueness of Alosetron Metabolite M26

This compound is unique due to its specific interaction with the serotonin 5-HT3 receptors and its role in the pharmacokinetics and pharmacodynamics of alosetron. Unlike other similar compounds, M26 is specifically formed during the metabolic process of alosetron and contributes to its therapeutic effects in treating severe diarrhea-predominant IBS .

Propriétés

Numéro CAS |

160604-41-1 |

|---|---|

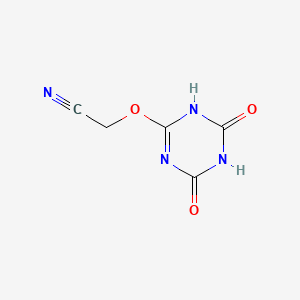

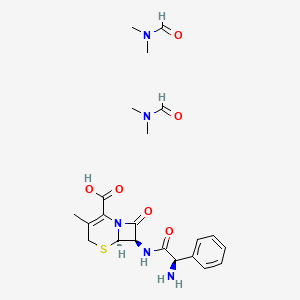

Formule moléculaire |

C17H18N4O3 |

Poids moléculaire |

326.35 g/mol |

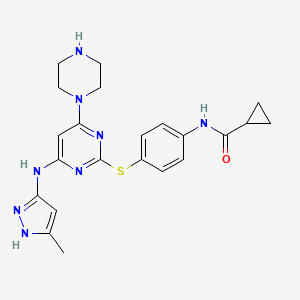

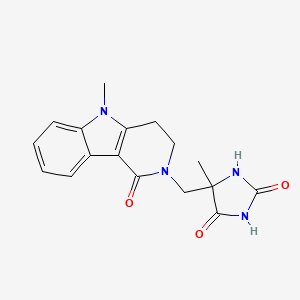

Nom IUPAC |

5-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C17H18N4O3/c1-17(15(23)18-16(24)19-17)9-21-8-7-12-13(14(21)22)10-5-3-4-6-11(10)20(12)2/h3-6H,7-9H2,1-2H3,(H2,18,19,23,24) |

Clé InChI |

NANKUPYYTFQHEE-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(=O)NC(=O)N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)